Cas no 932338-77-7 (N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-1,3-Benzodioxol-5-yl-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide
-
- インチ: 1S/C22H22N4O4/c27-19(23-16-6-7-17-18(12-16)30-14-29-17)13-26-10-8-22(9-11-26)24-20(21(28)25-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,23,27)(H,25,28)
- InChIKey: WJZBEYUEQLJHGA-UHFFFAOYSA-N
- SMILES: N1C2(CCN(CC(NC3=CC=C4OCOC4=C3)=O)CC2)NC(=O)C=1C1=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 12.03±0.40(Predicted)
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-3515-5μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
932338-77-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F3407-3515-1mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
932338-77-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-3515-2mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
932338-77-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-3515-4mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
932338-77-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F3407-3515-3mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
932338-77-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F3407-3515-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
932338-77-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-3515-5mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide |
932338-77-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamideに関する追加情報
Professional Introduction to N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide (CAS No. 932338-77-7)
N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 932338-77-7, represents a unique molecular architecture that combines elements of heterocyclic chemistry with functionalized amide groups. The structural complexity of this molecule not only makes it a subject of academic interest but also opens up potential avenues for therapeutic applications.
The core structure of N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide incorporates a benzodioxol ring, which is known for its presence in various pharmacologically active compounds. This moiety is often associated with properties such as anti-inflammatory and antioxidant effects. The benzodioxol ring in this compound is positioned at the nitrogen atom of an amide group, which suggests potential interactions with biological targets that involve hydrogen bonding or other forms of molecular recognition.
In addition to the benzodioxol moiety, the compound features a complex spirocyclic system derived from a triazaspirodecene framework. This spirocyclic structure introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. The presence of a phenyl group at the 2-position of the triazaspirocycle further enhances the compound's potential for interaction with biological receptors. Such structural features are often explored in the design of drugs targeting neurological and cardiovascular disorders.
The amide functional group at the 2-position of the molecule not only contributes to its solubility but also provides a site for further chemical modification. This flexibility allows researchers to derivatize the compound into more complex analogs with tailored pharmacological properties. The 3-oxy group within the triazaspirocycle adds another layer of functionality, potentially influencing the electronic properties of the molecule and its reactivity in biological systems.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of complex molecules like N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-y}acetamide. Molecular docking studies have been conducted to evaluate its potential binding interactions with various protein targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Such findings are particularly relevant given the increasing interest in developing novel anti-inflammatory agents.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include cyclization reactions to form the spirocyclic system and condensation reactions to introduce the amide functionality. Advances in catalytic methods have allowed for more efficient and environmentally friendly synthetic routes, reducing waste and improving scalability.
The pharmacological potential of N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-2-phenyl-1,
4,
8
-triazaspiro
4.
5
-dec
-1
-en
-8
-yl
-acetamide has been explored through both in vitro and in vivo studies. In vitro assays have shown promising results regarding its ability to modulate key signaling pathways associated with diseases such as cancer and neurodegeneration. The benzodioxol moiety's interaction with estrogen receptors has been particularly noted, suggesting potential applications in hormone-related therapeutic strategies.
In vivo studies have further validated these findings by demonstrating favorable pharmacokinetic profiles and target engagement in animal models. The compound exhibits reasonable bioavailability and distribution across various tissues, indicating its potential for systemic therapeutic action. Additionally, preliminary toxicology studies have shown no significant adverse effects at tested doses, paving the way for further clinical development.
The versatility of N-(2H
1,
3
-benzodioxol
-5
-yl)
-2-{
3
-
oxo
-
2
-phenyl
-
1,
4,
8
-triazaspiro
4.
.5dec
.1en
.8yacetamide (CAS No.932338) lies not only in its current applications but also in its potential for future drug discovery efforts. By leveraging cutting-edge synthetic techniques and computational methods, researchers can explore derivatives of this compound that may offer even greater therapeutic efficacy or improved safety profiles.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like N-(2H1,3benzodioxol-5-)acetamide (CAS No.>932338) offers exciting prospects for addressing unmet medical needs across multiple therapeutic areas.
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